

Microbial Fermentation for Dodecanedioic Acid Production: Application Notes and Protocols

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Compound of Interest

Compound Name: Dodecanedioic Acid

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Introduction

Dodecanedioic acid (DDDA) is a valuable long-chain dicarboxylic acid with significant industrial applications, including the manufacturing of polyamides like nylon 6,12, polyesters, lubricating oils, and plasticizers.[1][2][3] Traditionally, DDDA production has relied on chemical synthesis from petroleum-based feedstocks, a process that often involves high energy consumption and the use of harsh chemicals.[3][4] As the demand for sustainable and environmentally friendly processes grows, microbial fermentation has emerged as a promising alternative for the bio-based production of DDDA from renewable resources.[1][4] This document provides detailed application notes and protocols for the microbial fermentation of DDDA, focusing on the use of *Candida* yeast species.

Principle of Microbial DDDA Production

The biotechnological production of DDDA primarily utilizes microorganisms, such as the yeast *Candida tropicalis*, which possess the natural metabolic machinery to convert long-chain alkanes or fatty acids into dicarboxylic acids.[1][5] The key metabolic pathway involved is the ω -oxidation pathway.[5] This pathway initiates with the terminal oxidation of the substrate by a cytochrome P450 monooxygenase, followed by the actions of fatty alcohol oxidase and fatty aldehyde dehydrogenase to yield the corresponding dicarboxylic acid.[5] Genetic engineering strategies, such as blocking the competing β -oxidation pathway, can further enhance the yield of DDDA.[5]

Data Presentation: Quantitative Production of DDDA

The following tables summarize quantitative data from various studies on the microbial production of **dodecanedioic acid**, providing a comparative overview of different microorganisms, substrates, and resulting production metrics.

Microorganism	Substrate	Titer (g/L)	Productivity	Yield	Reference
Candida tropicalis (Mutant 91)	n-Dodecane	3.326	Not Specified	Not Specified	[6]
Candida tropicalis ATCC 20962	Dodecanoic acid methyl ester	66	Not Specified	Not Specified	[1] [7]
Candida tropicalis (Wild Type)	Lauric acid	Not Specified	Not Specified	0.247 g/g	[8]
Candida tropicalis (Wild Type)	Methyl laurate	Not Specified	Not Specified	0.144 g/g	[8]
Candida tropicalis	n-Dodecane	2.1	Not Specified	Not Specified	[9]
Candida tropicalis	n-Dodecane	166	Not Specified	Not Specified	[9]
Candida viswanathii ipe-1	n-Dodecane	181.6	1.59 g/L/h	Not Specified	[10]
Engineered E. coli	Linoleic acid	Not Specified	43.8 g/L/d	Not Specified	[11]

Experimental Protocols

Protocol 1: Pre-culture Preparation of *Candida tropicalis*

This protocol describes the preparation of the inoculum for the main fermentation process.

Materials:

- *Candida tropicalis* strain (e.g., ATCC 20962)
- YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose)
- Baffled shake flasks
- Incubator shaker

Procedure:

- Prepare YPD medium and sterilize by autoclaving.
- Inoculate 200 mL of YPD medium in a 1 L baffled shake flask with a single colony of *Candida tropicalis* from a fresh agar plate.
- Incubate the flask at 30°C with shaking at 150 rpm for 12 hours, or until a sufficient cell density is reached.^[1]
- For larger-scale fermentations, a second pre-culture in a bioreactor can be performed to ensure a highly homogeneous inoculum.^[1]

Protocol 2: Fed-Batch Fermentation for DDDA Production

This protocol outlines a fed-batch fermentation process for the production of DDDA using *Candida tropicalis*.

Materials:

- Sterile fermentation medium (see composition below)
- Sterile substrate feed (e.g., n-dodecane or dodecanoic acid methyl ester)

- Sterile pH control solutions (e.g., 2M NaOH)
- Bioreactor with temperature, pH, and dissolved oxygen control

Fermentation Medium Composition (per liter):

- Glucose: 20 g
- Yeast extract: 10 g
- $(\text{NH}_4)_2\text{SO}_4$: 5 g
- KH_2PO_4 : 2 g
- $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 0.5 g
- Trace mineral solution: 1 mL

Procedure:

- Prepare and sterilize the fermentation medium in the bioreactor.
- Inoculate the bioreactor with the pre-culture to an initial optical density at 600 nm (OD_{600}) of approximately 0.5.[\[5\]](#)
- Cell Growth Phase:
 - Maintain the temperature at 30°C.
 - Control the pH at 5.8.[\[5\]](#)[\[9\]](#)
 - Maintain dissolved oxygen levels above 20% by adjusting agitation and aeration rates.[\[5\]](#)
 - Continue this phase for approximately 24 hours, or until glucose is depleted.[\[5\]](#)
- Production Phase (Biotransformation):
 - Initiate a gradual pH shift from 5.8 to a higher setpoint (e.g., 7.5-8.0).[\[5\]](#)[\[9\]](#) This can be done in a stepwise manner.

- Begin the continuous or intermittent feeding of the substrate (e.g., n-dodecane). A slow, continuous feed is recommended to avoid toxic concentrations.[\[5\]](#)
- Continue to maintain the temperature at 30°C and dissolved oxygen above 20%.
- Continue the fermentation for 96-120 hours, periodically taking samples to monitor cell growth and DDDA concentration.[\[5\]](#)

Protocol 3: Downstream Processing - DDDA Recovery and Purification

This protocol details the steps for extracting and purifying DDDA from the fermentation broth.

Materials:

- Centrifuge or filtration system
- Acid solution (e.g., HCl) for pH adjustment
- Organic solvent (e.g., ethyl acetate) for extraction
- Recrystallization solvent (e.g., hot water or ethanol/water mixture)
- Filtration apparatus (e.g., Buchner funnel)
- Vacuum oven

Procedure:

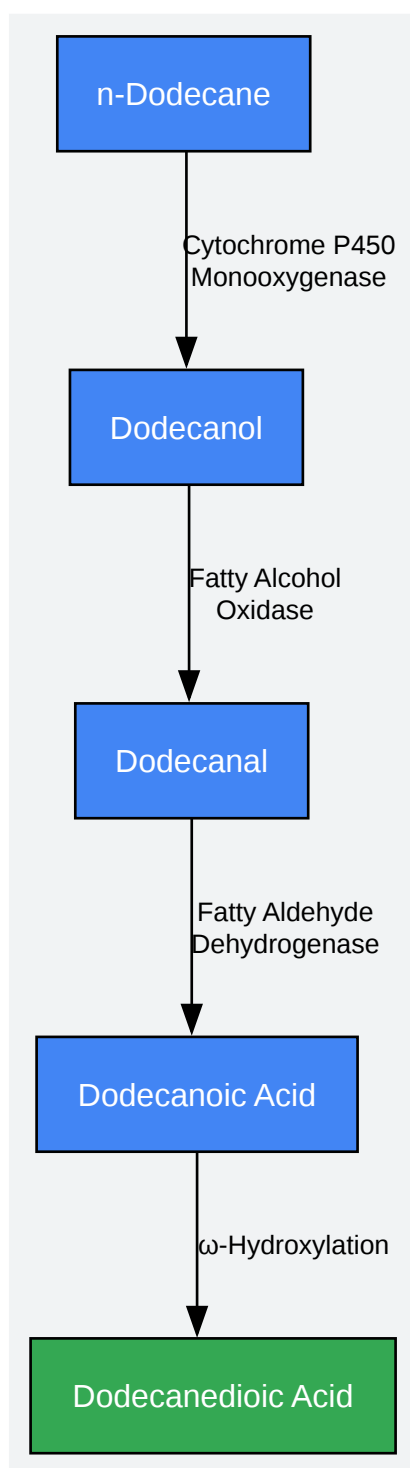
- Biomass Separation: Separate the microbial cells from the fermentation broth by centrifugation or filtration. The DDDA product is typically secreted into the broth.[\[12\]](#)[\[13\]](#)
- Acidification and Precipitation:
 - Transfer the supernatant to a clean vessel.
 - Acidify the broth by slowly adding an acid solution to lower the pH. This will cause the DDDA to precipitate out of the solution.[\[13\]](#)

- Collection of Crude DDDA:
 - Collect the precipitated DDDA by filtration.
 - Wash the collected solid with cold water to remove residual salts and other impurities.[\[13\]](#)
- Recrystallization (for higher purity):
 - Dissolve the crude DDDA in a minimal amount of a suitable hot solvent.
 - Slowly cool the solution to allow for the formation of DDDA crystals.[\[5\]](#)
 - Collect the purified crystals by filtration.[\[5\]](#)
 - Wash the crystals with a small amount of the cold recrystallization solvent.[\[5\]](#)
- Drying: Dry the purified DDDA crystals in a vacuum oven to remove any remaining solvent.[\[5\]](#)

Visualization of Pathways and Workflows

Metabolic Pathway: ω -Oxidation of n-Dodecane in *Candida tropicalis*

The following diagram illustrates the key steps in the conversion of n-dodecane to **dodecanedioic acid** via the ω -oxidation pathway in *Candida tropicalis*.

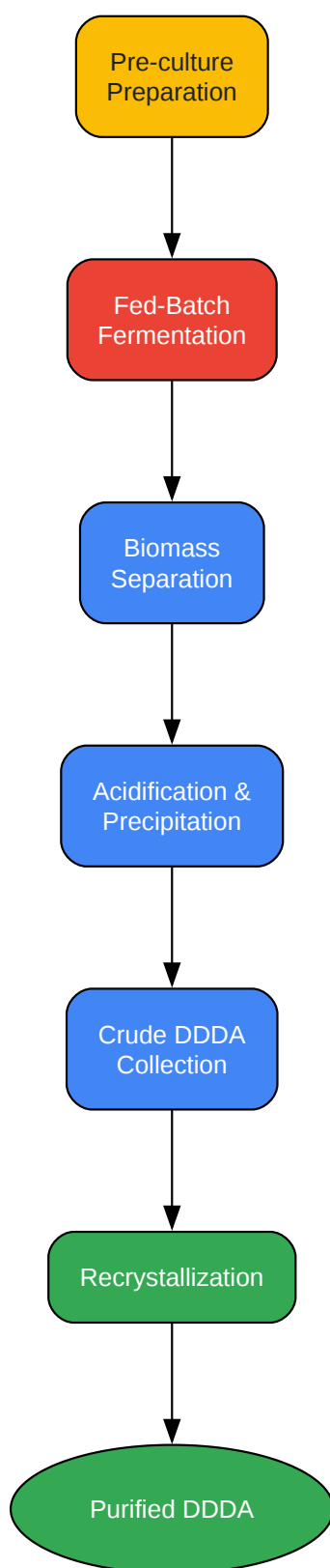


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Caption: The ω -oxidation pathway for DDDA synthesis in *Candida tropicalis*.

Experimental Workflow: DDDA Production and Purification

This diagram outlines the overall experimental workflow from pre-culture preparation to the final purified product.



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Caption: Experimental workflow for the biotechnological production and purification of DDDA.

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